

16-Keto Aspergillimide: A Technical Guide to its

Structure and Analysis

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Compound of Interest		
Compound Name:	16-Keto Aspergillimide	
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Disclaimer: Detailed experimental Nuclear Magnetic Resonance (NMR) data for **16-Keto Aspergillimide** from its primary literature source, "Novel anthelmintic metabolites from an Aspergillus species; the aspergillimides" (J Antibiot (Tokyo). 1997 Oct;50(10):840-6), is not publicly available in the accessed resources. This guide is therefore constructed based on the structural information provided in the abstract of this publication and comparative data from the closely related paraherquamide family of natural products.

Introduction

16-Keto Aspergillimide is a fungal metabolite isolated from an Aspergillus species (strain IMI 337664) and has been identified as a member of the aspergillimide class of anthelmintics[1]. Structurally, it is closely related to the paraherquamide family of indole alkaloids, which are known for their complex polycyclic structures and potent biological activities[2][3][4][5]. The aspergillimides are characterized by the loss of the dioxygenated seven-membered ring and the fused phenyl ring typical of many paraherquamides, which is replaced by a C8-keto group[1]. This structural modification is of significant interest for understanding the structure-activity relationships within this class of anthelmintic agents.

This technical guide provides an overview of the elucidated structure of **16-Keto Aspergillimide**, outlines the probable experimental protocols for its isolation and characterization, and presents a putative biosynthetic pathway based on its relationship to the well-studied paraherquamides.



Data Presentation

As the specific ¹H and ¹³C NMR data for **16-Keto Aspergillimide** is not available, a placeholder table structure is provided below. Should this data become accessible, it would be organized as follows to allow for clear comparison and interpretation.

Table 1: Hypothetical ¹H NMR Data for **16-Keto Aspergillimide**

Position	δ (ppm)	Multiplicity	J (Hz)	Assignment

Table 2: Hypothetical ¹³C NMR Data for **16-Keto Aspergillimide**

Position	δ (ppm)	Туре	Assignment

Experimental Protocols

The following methodologies are based on standard practices for the isolation and structure elucidation of fungal secondary metabolites and are likely similar to the protocols used for **16-Keto Aspergillimide**.

Fermentation and Isolation

- Fungal Strain and Culture: The Aspergillus strain (IMI 337664) would be cultured in a
 suitable liquid medium optimized for the production of secondary metabolites. This typically
 involves a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone),
 and mineral salts. The fermentation would be carried out for a specific duration under
 controlled temperature and aeration to maximize the yield of aspergillimides.
- Extraction: The fungal biomass and culture broth would be separated by filtration. The
 mycelia and the broth would then be extracted with an organic solvent such as ethyl acetate



or methanol to isolate the crude mixture of metabolites.

- Chromatographic Purification: The crude extract would be subjected to a series of chromatographic techniques to purify 16-Keto Aspergillimide. This multi-step process would likely involve:
 - Initial Fractionation: Column chromatography using silica gel or a reversed-phase sorbent (e.g., C18) with a gradient of solvents (e.g., hexane-ethyl acetate or water-methanol) to separate the extract into fractions of varying polarity.
 - Fine Purification: High-Performance Liquid Chromatography (HPLC), likely using a reversed-phase column, to isolate the pure compound from the active fractions.

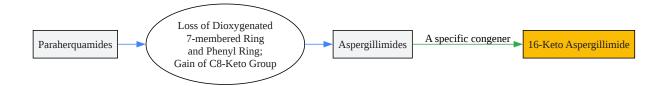
Structure Elucidation

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition of 16-Keto Aspergillimide.
- NMR Spectroscopy: A comprehensive suite of NMR experiments would be performed to determine the chemical structure. These would include:
 - ¹H NMR: To identify the proton environments in the molecule.
 - ¹³C NMR: To identify the carbon skeleton.
 - 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range carbon-proton correlations, which is crucial for connecting different structural fragments.



NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity
of protons and thus the relative stereochemistry of the molecule.

Mandatory Visualizations Logical Relationship of Aspergillimides and Paraherquamides

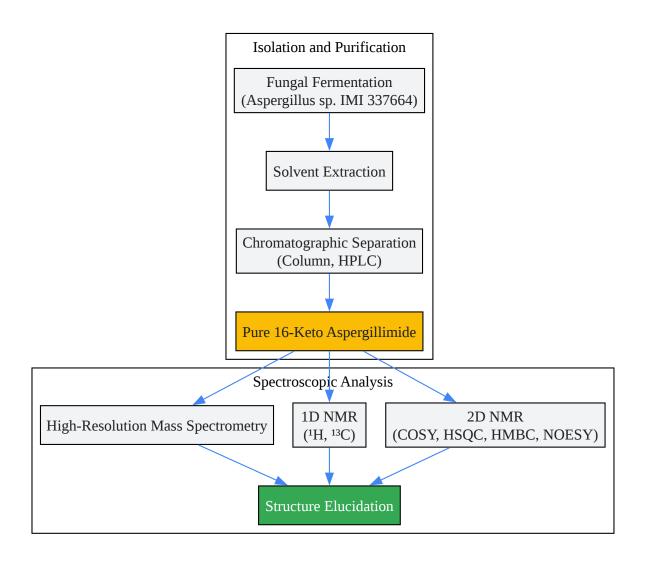


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Caption: Structural relationship between Paraherquamides and Aspergillimides.

Experimental Workflow for Structure Elucidation





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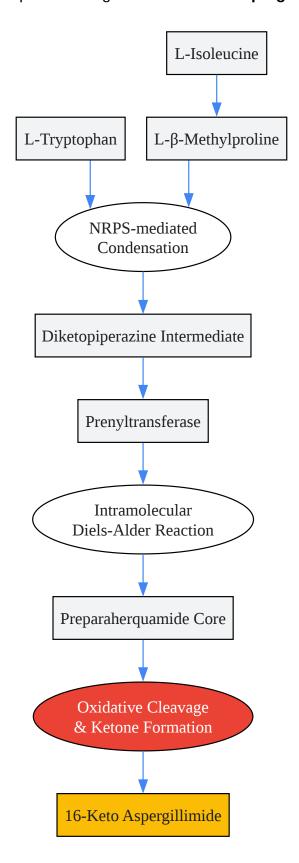
Caption: General experimental workflow for isolating and characterizing **16-Keto Aspergillimide**.

Putative Biosynthetic Pathway

The biosynthesis of aspergillimides is likely to share early steps with the paraherquamide pathway. The following diagram illustrates a plausible biosynthetic route leading to the core



structure, followed by the proposed divergence to 16-Keto Aspergillimide.



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Caption: A putative biosynthetic pathway for **16-Keto Aspergillimide**.

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